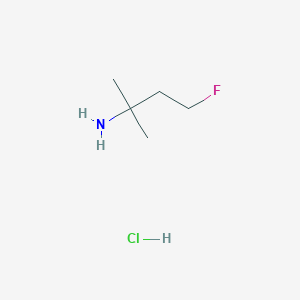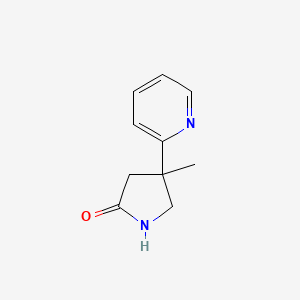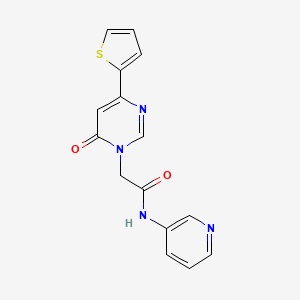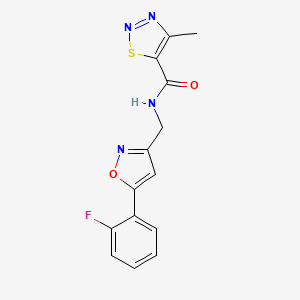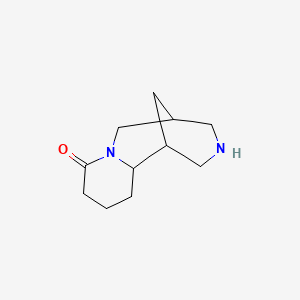
四氢槐花碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrocytisine is a quinolizidine alkaloid that has garnered significant attention due to its pharmacological properties. It is a derivative of cytisine, a well-known compound that interacts with nicotinic acetylcholine receptors.
科学研究应用
Tetrahydrocytisine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other quinolizidine derivatives.
Biology: Studies focus on its interaction with nicotinic acetylcholine receptors, which are involved in numerous physiological processes.
Medicine: Tetrahydrocytisine is explored for its potential in developing drugs for smoking cessation and other neurological conditions.
Industry: Its derivatives are investigated for their antimicrobial and antifungal properties.
作用机制
未来方向
The recent results of pharmacological studies have stimulated synthetic research on Tetrahydrocytisine, inspiring the development of new drugs, for example, in smoking cessation . Further studies are needed to expand the chemical space to find bioactive scaffolds based on quinolizidine alkaloids for pharmacological and agrochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: Tetrahydrocytisine can be synthesized from quinolizidine-2,6-dione through a series of steps. One common method involves a double Mannich condensation reaction. The starting material, quinolizidine-2,6-dione, undergoes a biomimetic α-acylimmonium cyclization, followed by alkylation with 3-butyn-1-ol using a Mitsunobu protocol. The intermediate is then reduced with L-Selectride and treated with formic acid to yield tetrahydrocytisine .
Industrial Production Methods: While specific industrial production methods for tetrahydrocytisine are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and conditions makes it feasible for large-scale production .
化学反应分析
Types of Reactions: Tetrahydrocytisine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using agents like potassium hexacyanoferrate(III) or sodium dichromate. Reduction reactions often involve catalytic hydrogenation .
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III), sodium dichromate, mercury(II) acetate.
Reduction: Catalytic hydrogenation using platinum oxide.
Substitution: Reactions with 2-fluoro-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid.
Major Products: The major products formed from these reactions include various derivatives of tetrahydrocytisine, such as spirocyclic compounds and other heterocyclic quinolizidine systems .
相似化合物的比较
Cytisine: The parent compound of tetrahydrocytisine, known for its use in smoking cessation.
Lupanine: Another quinolizidine alkaloid with similar pharmacological properties.
Sparteine: A quinolizidine alkaloid with applications in medicinal chemistry.
Matrine: Known for its antifungal and antimicrobial properties.
Uniqueness: Tetrahydrocytisine is unique due to its specific interaction with nicotinic acetylcholine receptors and its potential for developing new therapeutic agents. Its structural modifications allow for the creation of various derivatives with distinct pharmacological profiles .
属性
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYCGMBGRYVQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CNC3)CN2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Tetrahydrocytisine and where is it found?
A1: Tetrahydrocytisine is a quinolizidine alkaloid, a class of nitrogen-containing compounds found naturally in plants and some animals. It is particularly prevalent within the Genisteae family of plants. []
Q2: What is known about the biological activity of Tetrahydrocytisine?
A2: While research is ongoing, Tetrahydrocytisine and other quinolizidine alkaloids have shown potential in various biological assays. For instance, they've demonstrated antifungal activity against Fusarium oxysporum, a significant plant pathogen. [] Further research suggests potential applications as cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, antimalarial, and antiacetylcholinesterase agents. []
Q3: Has Tetrahydrocytisine been synthesized in the lab?
A3: Yes, researchers have successfully synthesized 2,3,4,5-Tetrahydrocytisine from quinolizidine-2,6-dione in a three-step process with acceptable yields. [] This achievement opens doors for further study and modification of the molecule.
Q4: Are there any studies exploring the structure-activity relationship of Tetrahydrocytisine?
A4: Yes, there's significant interest in understanding how the structure of Tetrahydrocytisine relates to its biological activity. Researchers have investigated the antifungal activity of quinolizidines, including Tetrahydrocytisine, isolated from Genisteae plants against Fusarium oxysporum, noting implications for structure-activity relationships. [] Additionally, investigations into stereocontrolled reactions of (1R,5S,12S)-Tetrahydrocytisine derivatives provide further insights into its structure-activity relationship. [, ]
Q5: What analytical techniques have been employed in the study of Tetrahydrocytisine?
A5: Mass spectrometry has played a crucial role in studying Tetrahydrocytisine and its derivatives. Researchers have utilized mass-spectrometric techniques to compare quinolizidine alkaloids, including cytisine, sparteine, matridine, and their derivatives. [] This approach aids in structural elucidation and understanding fragmentation patterns.
Q6: What is the future direction of research on Tetrahydrocytisine?
A6: Ongoing research seeks to leverage Tetrahydrocytisine as a scaffold for novel compounds. Studies exploring its use in creating substituted diazaadamantanes exemplify this direction. [] Further investigation into the synthesis, modification, and biological evaluation of Tetrahydrocytisine and its derivatives holds promise for discovering new therapeutic agents and understanding its potential across various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)
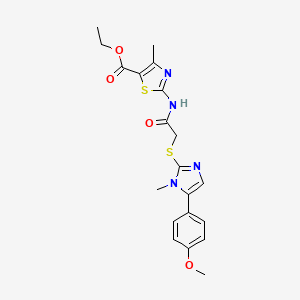
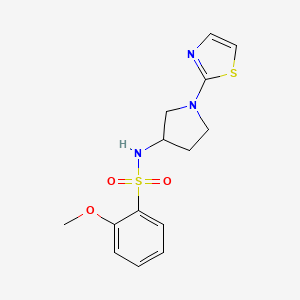
![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)
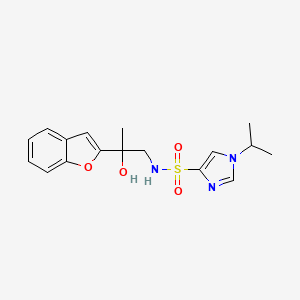
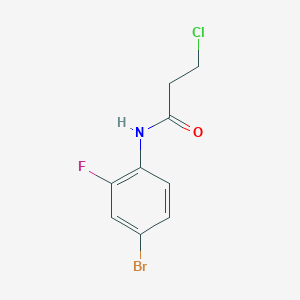
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)
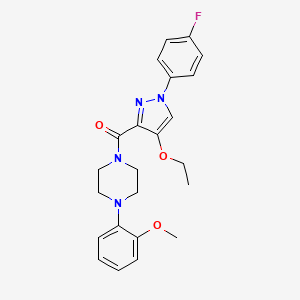
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)
